

Pharmacokinetic and Absorption Data of Ambazone

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Compound Focus: Ambazone

CAS No.: 539-21-9

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The table below summarizes the key quantitative data and experimental findings from the available research [1] [2].

Parameter	Reported Value / Finding	Experimental Context
Absorption (Oral)	35% - 50%	Incomplete absorption from the gastrointestinal tract in rats and mice [2].
Protein Binding	Weak	Absorbed Ambazone binds only weakly to plasma proteins [2].
Erythrocyte Binding	Relatively strong	Binding to red blood cells is relatively strong [2].
Half-Life	6 - 7 hours	Reported in the reviewed research [1].
Therapeutic Dose (Preclinical)	60 - 125 mg/kg	Effective dose range when administered orally for 4-9 days in mice and rats [2].
pKa Values	10.69, 7.39, 6.22	Corresponds to equilibria between negatively charged/neutral, neutral/singly positive, and singly/doubly positive forms [2].

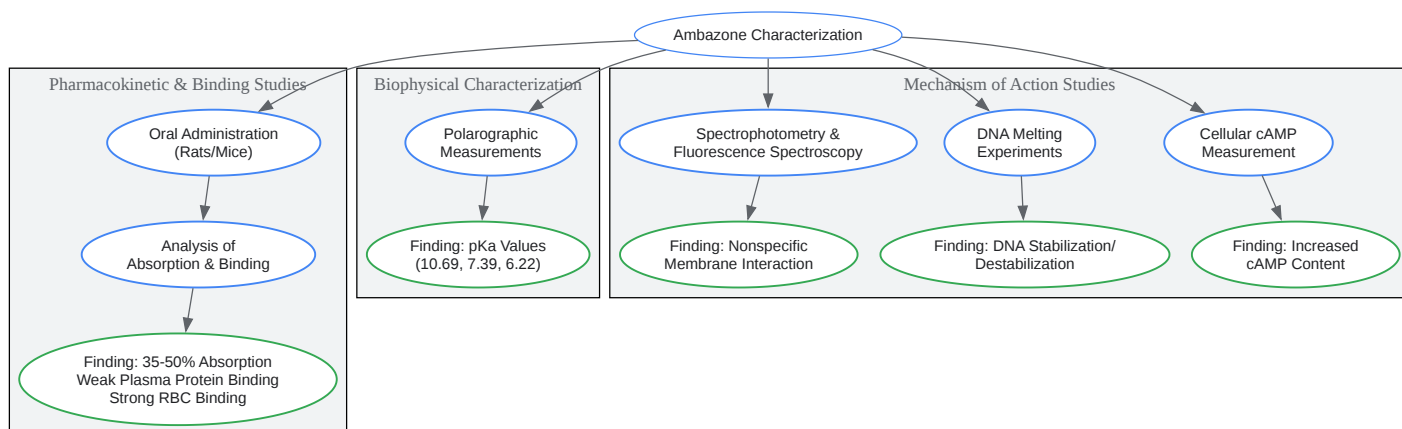
Parameter	Reported Value / Finding	Experimental Context
Water Solubility	0.2 mg / 100 mL	Very low solubility in water at standard state [1].

Experimental Protocols and Methodologies

The key findings on **Ambazone's** absorption and action are derived from the following experimental approaches [2]:

- **Absorption and Distribution Studies:** The extent of oral absorption (35-50%) and binding characteristics were determined after oral administration to rats and mice. The methods for quantifying absorption were not detailed in the abstract, but the findings on weak plasma protein binding and strong red blood cell binding suggest techniques like equilibrium dialysis or ultrafiltration were used.
- **Biophysical Analysis:** The pKa values were determined using **polarographic measurements**. Interaction with model membrane systems (liposomes) was monitored using **spectrophotometric and fluorescence measurements**, with 1-anilino-8-naphthalenesulfonic acid (ANS) used as a fluorescence probe.
- **Mechanism of Action Studies:**
 - **Membrane Interaction:** Spectrophotometric and fluorescence studies confirmed nonspecific interaction with the inner area of the phospholipid bilayer matrix of liposomes.
 - **Cellular Effect:** **Ambazone** was shown to induce an overall increase in cellular cAMP content in leukemia cells and macrophages.
 - **DNA Interaction:** **DNA melting experiments** demonstrated that different charged forms of **Ambazone** can either stabilize or destabilize the secondary structure of DNA.

The diagram below illustrates the key experimental workflows used to characterize **Ambazone's** properties.



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Diagram of the experimental workflows used to characterize **Ambazone's** properties. [2]

Summary and Research Implications

- **Limited Data Availability:** The core data on **Ambazone's** pharmacokinetics comes from a **1990 review article** [2], with Wikipedia providing a secondary, consolidating summary [1]. No recent, advanced human studies were located.
- **Key Challenge:** The very **low aqueous solubility** of **Ambazone** (0.2 mg/100 mL) is a significant pharmaceutical hurdle that likely contributes to its incomplete and variable oral absorption [1].
- **Complex Mechanism:** **Ambazone's** effects appear to be multi-faceted, involving interaction with cell membranes, modulation of secondary DNA structure, and influencing cellular cAMP levels, rather than a single, highly specific molecular target [2].

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References

1. - Wikipedia Ambazone [en.wikipedia.org]
2. as a membrane active antitumor drug Ambazone [pubmed.ncbi.nlm.nih.gov]

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